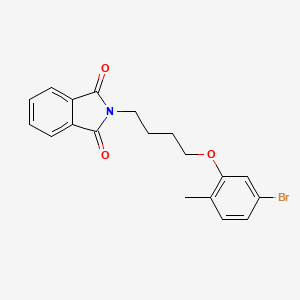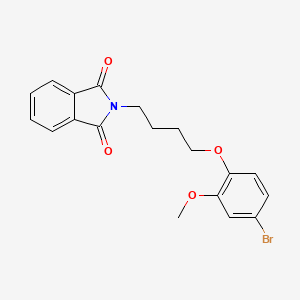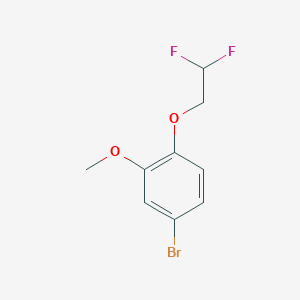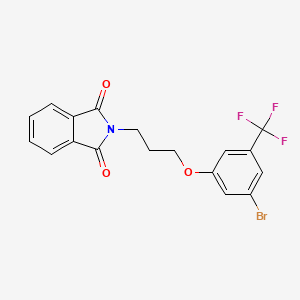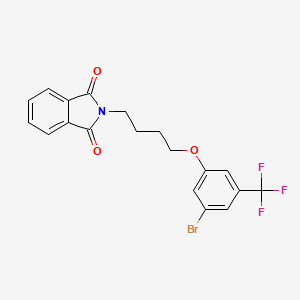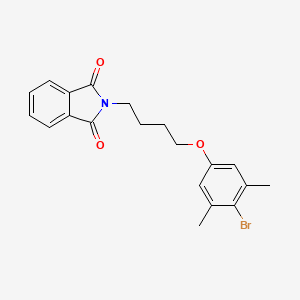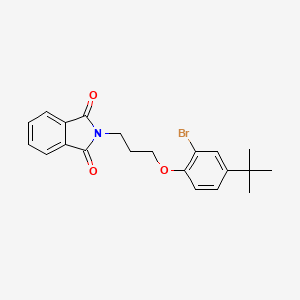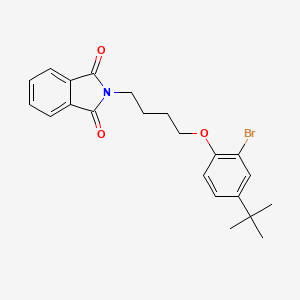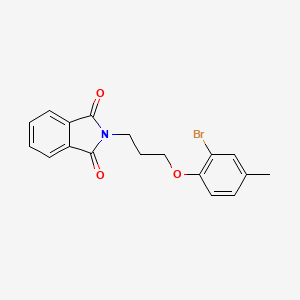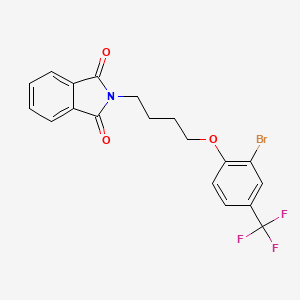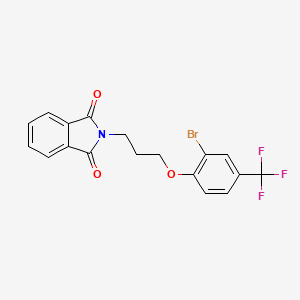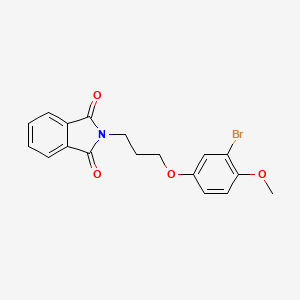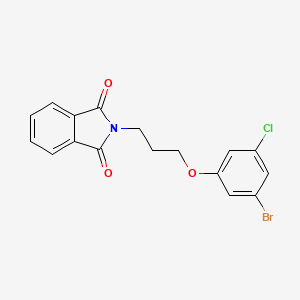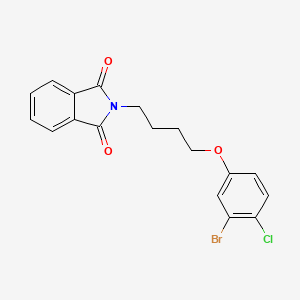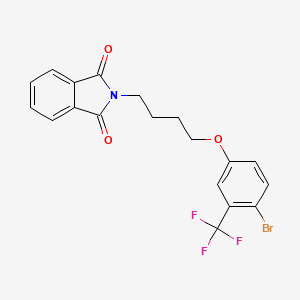
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and isoindoline-1,3-dione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-3-(trifluoromethyl)phenol, which is then reacted with 1,4-dibromobutane to form 4-(4-bromo-3-(trifluoromethyl)phenoxy)butane. This intermediate is subsequently reacted with isoindoline-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and solventless conditions to adhere to green chemistry principles .
化学反应分析
Types of Reactions
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.
Agrochemicals: The compound’s properties make it a candidate for use in pesticides and herbicides.
Materials Science: Its stability and reactivity are explored for applications in advanced materials
作用机制
The mechanism of action of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- 4-(4-Bromo-3-(trifluoromethyl)phenoxy)butane
- Isoindoline-1,3-dione derivatives
- Trifluoromethyl-substituted phenols
Uniqueness
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its similar counterparts .
属性
IUPAC Name |
2-[4-[4-bromo-3-(trifluoromethyl)phenoxy]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO3/c20-16-8-7-12(11-15(16)19(21,22)23)27-10-4-3-9-24-17(25)13-5-1-2-6-14(13)18(24)26/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDOQBSRHVUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=C(C=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
